molecular formula C11H14 B12763662 1,2-Dimethylindan, trans- CAS No. 70282-84-7

1,2-Dimethylindan, trans-

Cat. No.: B12763662
CAS No.: 70282-84-7
M. Wt: 146.23 g/mol
InChI Key: DIUGYPAVPJILFZ-DTWKUNHWSA-N
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Description

1,2-Dimethylindan, trans-: is an organic compound with the molecular formula C11H14 . It belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. The “trans-” designation indicates the specific stereochemistry of the compound, where the two methyl groups are on opposite sides of the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dimethylindan, trans- can be synthesized through various methods. One common approach involves the cyclization of 2-(1-methyl-3-butenyl)phenyllithium. This reaction typically requires a solution of the precursor in n-pentane and diethyl ether, cooled to -78°C under a stream of argon, followed by the addition of tert-butyllithium .

Industrial Production Methods: Industrial production methods for 1,2-Dimethylindan, trans- are not widely documented. similar compounds are often produced through catalytic hydrogenation of indene derivatives or via Friedel-Crafts alkylation reactions.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dimethylindan, trans- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 1,2-dimethylindanone or 1,2-dimethylindancarboxylic acid.

    Reduction: Formation of more saturated indane derivatives.

    Substitution: Formation of halogenated 1,2-dimethylindan derivatives.

Scientific Research Applications

1,2-Dimethylindan, trans- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethylindan, trans- is not well-documented. like other indane derivatives, it may interact with various molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate its specific mechanisms and effects .

Comparison with Similar Compounds

  • 1,1-Dimethylindane
  • 2,2-Dimethylindane
  • 1,3-Dimethylindane

Comparison: 1,2-Dimethylindan, trans- is unique due to its specific stereochemistry and the position of the methyl groups. This configuration can influence its chemical reactivity and physical properties compared to other dimethylindane isomers .

Properties

CAS No.

70282-84-7

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

(1R,2S)-1,2-dimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9+/m0/s1

InChI Key

DIUGYPAVPJILFZ-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2[C@@H]1C

Canonical SMILES

CC1CC2=CC=CC=C2C1C

Origin of Product

United States

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